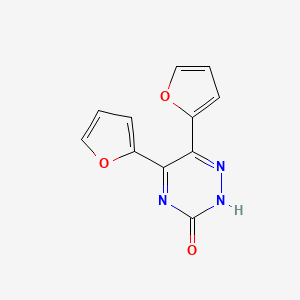
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is a heterocyclic compound that features a triazine ring fused with two furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a di-furanyl amine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings might yield furanones, while reduction of the triazine ring might yield dihydrotriazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: A simpler triazine compound without the furan rings.
1,3,5-Triazine: Another triazine isomer with different chemical properties.
Furan: A simpler heterocyclic compound with a single furan ring.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-di-2-furanyl- is unique due to the presence of both the triazine and furan rings, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94886-01-8 |
|---|---|
Molekularformel |
C11H7N3O3 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
5,6-bis(furan-2-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H7N3O3/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15) |
InChI-Schlüssel |
TWXXJGSIJAPGHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC(=O)NN=C2C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















